双((3-甲基氧杂环丁烷-3-基)甲基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

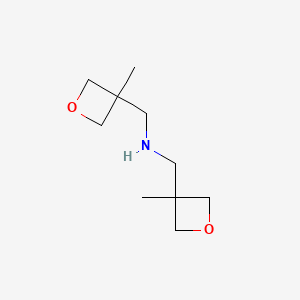

Bis((3-methyloxetan-3-yl)methyl)amine: is an organic compound that belongs to the class of tertiary amines. It has a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol . This compound is known for its various applications in scientific experiments, particularly in the field of organic chemistry.

科学研究应用

Applications in Organic Synthesis

Building Block for Synthesis

- Bis((3-methyloxetan-3-yl)methyl)amine serves as a crucial building block in the synthesis of various organic compounds, including α,ω-epoxide and dithiocarbonate telechelic copolyolefins. It is utilized as a chain-transfer agent in ring-opening metathesis polymerization (ROMP) of cyclooctene and norbornene derivatives .

Case Study: Synthesis of Telechelic Copolymers

- In a study published in Polymers, bis((3-methyloxetan-3-yl)methyl)amine was used to synthesize α,ω-di(oxetane) telechelic polyolefins. The resulting polymers exhibited desirable properties for further functionalization, demonstrating the compound's utility in advanced polymer chemistry .

Applications in Materials Science

Flexible Perovskite Solar Cells

- One of the most notable applications of bis((3-methyloxetan-3-yl)methyl)amine is in the development of flexible perovskite solar cells. The compound acts as a crosslinking agent during the growth of perovskite layers on plastic substrates, enhancing the structural integrity and efficiency of the solar cells.

Performance Metrics

- The incorporation of this compound has led to flexible solar cells achieving a power conversion efficiency (PCE) of 23.4%, which is competitive with traditional rigid solar cells. The crosslinking process facilitated by bis((3-methyloxetan-3-yl)methyl)amine results in improved grain size and crystal orientation, crucial for maximizing photovoltaic performance.

Biochemical Applications

Interaction with Biological Systems

Bis((3-methyloxetan-3-yl)methyl)amine has been studied for its interactions with biological molecules, such as proteins and enzymes. Its tertiary amine group allows it to form hydrogen bonds and electrostatic interactions, potentially influencing enzymatic activities and cellular processes.

作用机制

Target of Action

Bis((3-methyloxetan-3-yl)methyl)amine, also known as BIS[(3-METHYLOXETAN-3-YL)METHYL]AMINE, is a compound that has been used in the field of materials science, particularly in the development of perovskite solar cells . The primary target of this compound is the perovskite crystal structure, which is a key component of these solar cells .

Mode of Action

The compound acts as a crosslinking agent during the growth of perovskite crystals . It is incorporated into the perovskite growth process, where its coordination ability and crosslinking temperature allow for the fine regulation of the quality of the perovskite in real time .

Biochemical Pathways

This results in an enlarged grain size, compact stacking, and a preferential crystal orientation .

Pharmacokinetics

Its impact on the bioavailability of the perovskite material in the solar cell structure is significant, as it influences the efficiency of the solar cells .

Result of Action

The use of Bis((3-methyloxetan-3-yl)methyl)amine in the growth of perovskite crystals results in flexible perovskite solar cells with high crystalline quality and low Young’s modulus . The resultant solar cells have achieved record power conversion efficiencies (PCEs) of 23.4% (certified 22.9%) and 21.1%, respectively, and have shown excellent mechanical stability .

Action Environment

The action of Bis((3-methyloxetan-3-yl)methyl)amine is influenced by environmental factors such as temperature, which affects the crosslinking process . Additionally, the mechanical stress in the perovskite grain boundaries can be effectively released by the crosslinked elastomer polymer gathered at these boundaries .

生化分析

Biochemical Properties

Bis((3-methyloxetan-3-yl)methyl)amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s tertiary amine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their structure and function. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell .

Cellular Effects

Bis((3-methyloxetan-3-yl)methyl)amine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, it may impact gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of Bis((3-methyloxetan-3-yl)methyl)amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, Bis((3-methyloxetan-3-yl)methyl)amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis((3-methyloxetan-3-yl)methyl)amine can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light, heat, or reactive chemicals may lead to its degradation . Long-term studies have shown that Bis((3-methyloxetan-3-yl)methyl)amine can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of Bis((3-methyloxetan-3-yl)methyl)amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can have toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished efficacy or increased toxicity .

Metabolic Pathways

Bis((3-methyloxetan-3-yl)methyl)amine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may participate in amino acid metabolism, influencing the synthesis and degradation of specific amino acids . Additionally, it can affect lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and breakdown . These interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of Bis((3-methyloxetan-3-yl)methyl)amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to membrane transporters and is transported across the cell membrane . Once inside the cell, it can interact with intracellular binding proteins that facilitate its distribution to specific cellular compartments . These interactions determine the compound’s localization and accumulation within the cell, influencing its overall activity and function.

Subcellular Localization

Bis((3-methyloxetan-3-yl)methyl)amine exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism . Understanding the subcellular localization of Bis((3-methyloxetan-3-yl)methyl)amine is crucial for elucidating its precise mechanisms of action.

准备方法

The synthesis of Bis((3-methyloxetan-3-yl)methyl)amine typically involves the reaction of (3-methyloxetan-3-yl)methyl carboxylic esters with amines under specific conditions . The reaction conditions often include the use of palladium-catalyzed cross-coupling and catalytic thioether reduction to access the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

Bis((3-methyloxetan-3-yl)methyl)amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced using common reducing agents to yield different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include palladium catalysts , reducing agents like sodium borohydride , and oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Bis((3-methyloxetan-3-yl)methyl)amine can be compared with other similar compounds, such as:

- Bis((2-methyloxetan-2-yl)methyl)amine

- Bis((4-methyloxetan-4-yl)methyl)amine

These compounds share similar structural features but differ in the position of the methyl group on the oxetane ring. The unique positioning of the methyl group in Bis((3-methyloxetan-3-yl)methyl)amine contributes to its distinct chemical properties and reactivity .

生物活性

Bis((3-methyloxetan-3-yl)methyl)amine, a compound with the chemical formula C10H19NO2, is gaining attention in various fields, particularly in materials science and biochemistry. Its unique structural features allow it to interact with biological systems, influencing cellular processes and biochemical pathways.

Chemical Structure and Properties

The compound consists of two 3-methyloxetane groups attached to a central amine. This structure facilitates its role as a crosslinking agent and influences its interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Weight | 185.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Target Interactions : Bis((3-methyloxetan-3-yl)methyl)amine acts primarily as a crosslinking agent in the synthesis of perovskite solar cells, enhancing crystal growth and stability. Its tertiary amine group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes, which can modulate their activity.

Biochemical Pathways : The compound influences several metabolic pathways by interacting with enzymes involved in amino acid metabolism. It can alter enzyme activity, thereby affecting the synthesis and degradation of metabolites within the cell .

Biological Effects

Cellular Impact : Research indicates that Bis((3-methyloxetan-3-yl)methyl)amine can modulate cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cell surface receptors leads to changes in signal transduction processes, influencing cell growth, differentiation, and apoptosis .

Dosage Effects : Studies on animal models show that the effects of this compound vary with dosage. Low doses may enhance metabolic activity or immune responses, while higher concentrations could lead to cytotoxic effects .

Case Studies

- Perovskite Solar Cells : In a study focusing on the use of Bis((3-methyloxetan-3-yl)methyl)amine in perovskite solar cells, it was found that the compound significantly improved the crystallinity and mechanical properties of the perovskite layer. This enhancement resulted in flexible solar cells with improved efficiency .

- Enzyme Interaction Studies : Another research effort examined how Bis((3-methyloxetan-3-yl)methyl)amine interacts with various enzymes. The compound was shown to act as both an inhibitor and activator depending on the specific enzyme, suggesting potential applications in drug design targeting metabolic pathways .

Pharmacokinetics

The pharmacokinetic profile of Bis((3-methyloxetan-3-yl)methyl)amine includes its absorption, distribution, metabolism, and excretion (ADME). The compound is generally stable under standard laboratory conditions but can degrade under extreme conditions such as prolonged exposure to light or heat.

属性

IUPAC Name |

1-(3-methyloxetan-3-yl)-N-[(3-methyloxetan-3-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(5-12-6-9)3-11-4-10(2)7-13-8-10/h11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEOLQPSRMKTGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CNCC2(COC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。